Diethyl 2-((phenylamino)methylene)malonate
Overview
Description
Diethyl 2-((phenylamino)methylene)malonate is an organic compound with the molecular formula C₁₄H₁₇NO₄ It is a derivative of malonic acid and features a phenylamino group attached to the methylene carbon of the malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((phenylamino)methylene)malonate can be synthesized through the reaction of diethyl malonate with aniline in the presence of a base. The general procedure involves the condensation of diethyl malonate with aniline under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Dissolve diethyl malonate in an appropriate solvent such as ethanol.
- Add aniline to the solution.
- Introduce a base, such as sodium ethoxide, to initiate the condensation reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((phenylamino)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Hydrolysis: Diethyl malonate and aniline.
Condensation: Various substituted malonates depending on the reactants used.
Scientific Research Applications
Diethyl 2-((phenylamino)methylene)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials.
Biological Studies: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl 2-((phenylamino)methylene)malonate involves its reactivity as a nucleophile and electrophile. The phenylamino group can donate electrons, while the ester groups can accept electrons, facilitating various chemical transformations. The compound can interact with enzymes and other proteins, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the phenylamino group.
Diethyl phenylmalonate: Contains a phenyl group directly attached to the malonate ester.
Diethyl (phenylacetyl)malonate: Features a phenylacetyl group attached to the malonate ester.
Uniqueness
Diethyl 2-((phenylamino)methylene)malonate is unique due to the presence of the phenylamino group, which imparts distinct reactivity and potential applications compared to other malonate derivatives. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
diethyl 2-(anilinomethylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCDUKQEIPHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295042 | |
Record name | Diethyl anilinomethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54535-22-7 | |
Record name | 54535-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl anilinomethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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